Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate
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Overview
Description
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . This compound is characterized by the presence of bromine, ethoxy, and difluoro substituents on a benzoate ester framework. It is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the bromination of 4-ethoxy-2,3-difluorobenzoic acid followed by esterification with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is unique due to the presence of both ethoxy and difluoro substituents, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .
Properties
Molecular Formula |
C10H9BrF2O3 |
---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate |
InChI |
InChI=1S/C10H9BrF2O3/c1-3-16-9-6(11)4-5(10(14)15-2)7(12)8(9)13/h4H,3H2,1-2H3 |
InChI Key |
POBXNPMSBYGNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
Origin of Product |
United States |
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